molecular formula C31H25N9O2 B12397331 PI3K|A inhibitor 7

PI3K|A inhibitor 7

Cat. No.: B12397331
M. Wt: 555.6 g/mol
InChI Key: WJIZRLDLZOBDTH-IBGZPJMESA-N
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Description

PI3K|A inhibitor 7 is a small-molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating various cellular functions such as growth, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K|A inhibitor 7 involves multiple steps, including the formation of key intermediates through specific reactions such as nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

PI3K|A inhibitor 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Mechanism of Action

PI3K|A inhibitor 7 exerts its effects by specifically inhibiting the PI3K enzyme, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H25N9O2

Molecular Weight

555.6 g/mol

IUPAC Name

2-amino-N-[(1S)-1-[5-[2-(1-cyclopropylpyrazol-4-yl)ethynyl]-4-oxo-3-phenylquinazolin-2-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C31H25N9O2/c1-19(35-30(41)26-27(32)37-38-16-6-15-33-29(26)38)28-36-24-10-5-7-21(12-11-20-17-34-39(18-20)22-13-14-22)25(24)31(42)40(28)23-8-3-2-4-9-23/h2-10,15-19,22H,13-14H2,1H3,(H2,32,37)(H,35,41)/t19-/m0/s1

InChI Key

WJIZRLDLZOBDTH-IBGZPJMESA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3)C#CC4=CN(N=C4)C5CC5)NC(=O)C6=C7N=CC=CN7N=C6N

Canonical SMILES

CC(C1=NC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3)C#CC4=CN(N=C4)C5CC5)NC(=O)C6=C7N=CC=CN7N=C6N

Origin of Product

United States

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